molecular formula C17H20N2O3S B14809727 N-[(E)-(5-methylfuran-2-yl)methylidene]-4-(piperidin-1-ylsulfonyl)aniline

N-[(E)-(5-methylfuran-2-yl)methylidene]-4-(piperidin-1-ylsulfonyl)aniline

Cat. No.: B14809727
M. Wt: 332.4 g/mol
InChI Key: JUPVMGXIYJKBOP-UHFFFAOYSA-N
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Description

N-[(5-methyl-2-furyl)methylene]-4-(1-piperidinylsulfonyl)aniline is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a furan ring, a piperidine sulfonyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-2-furyl)methylene]-4-(1-piperidinylsulfonyl)aniline typically involves the condensation of 5-methyl-2-furfural with 4-(1-piperidinylsulfonyl)aniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methyl-2-furyl)methylene]-4-(1-piperidinylsulfonyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(5-methyl-2-furyl)methylene]-4-(1-piperidinylsulfonyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-methyl-2-furyl)methylene]-4-(1-piperidinylsulfonyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-methyl-2-furyl)methylene]-4-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
  • (5-Methyl-2-furyl)methanol

Uniqueness

N-[(5-methyl-2-furyl)methylene]-4-(1-piperidinylsulfonyl)aniline stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

1-(5-methylfuran-2-yl)-N-(4-piperidin-1-ylsulfonylphenyl)methanimine

InChI

InChI=1S/C17H20N2O3S/c1-14-5-8-16(22-14)13-18-15-6-9-17(10-7-15)23(20,21)19-11-3-2-4-12-19/h5-10,13H,2-4,11-12H2,1H3

InChI Key

JUPVMGXIYJKBOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C=NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3

Origin of Product

United States

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